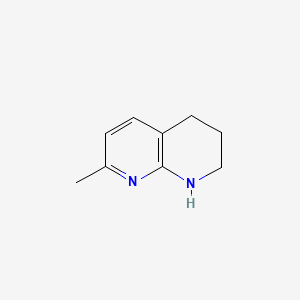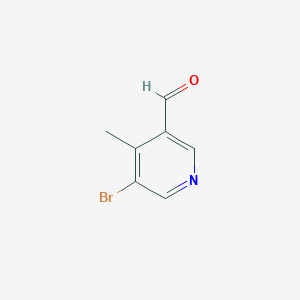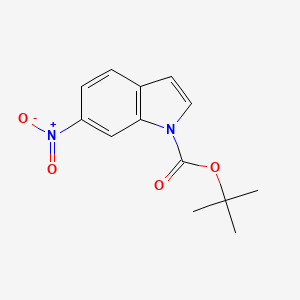
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Übersicht
Beschreibung
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (7-MeTHN) is a compound that has been studied extensively for its potential applications in scientific research. 7-MeTHN is a synthetic compound with a unique structure that has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Asymmetric Hydrogenation and Chiral Building Blocks
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in the field of asymmetric hydrogenation. Studies, such as the one by Ma et al. (2016), reveal that chiral cationic ruthenium diamine complexes can catalyze the asymmetric hydrogenation of 1,8-naphthyridine derivatives, including this compound, to produce chiral heterocyclic building blocks with high enantiomeric excess (Ma et al., 2016). Such products are valuable in synthesizing P,N-ligands and other useful motifs.
2. Nucleic Acid Interactions
In the study of nucleic acids, derivatives of this compound, such as 2-amino-1,8-naphthyridines, have been shown to bind effectively to cytosine opposite an AP site in DNA duplexes. Sato et al. (2009) demonstrated that the introduction of methyl groups enhances the binding affinity, indicating the role of hydrophobic interactions in DNA binding (Sato et al., 2009).
3. Potential Therapeutic Applications
1,8-Naphthyridine derivatives, including 7-methyl variants, have been studied for their potential as therapeutic agents. Ojha et al. (2021) investigated derivatives of 1,8-naphthyridine for their binding efficiency towards Adenosine A2A receptors, suggesting potential use in treating Parkinson's disease (Ojha et al., 2021). These findings highlight the diverse biological activities of 1,8-naphthyridine scaffolds.
4. Metal-Free Hydrogenation
The compound is also a subject in the development of metal-free hydrogenation processes. Wang et al. (2016) reported a borane-catalyzed, metal-free hydrogenation of 1,8-naphthyridines, providing an environmentally friendly and efficient method to synthesize this compound derivatives (Wang et al., 2016).
Wirkmechanismus
Mode of Action
The exact mode of action of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is currently unknown due to the lack of specific studies on this compound. It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that this compound may interact with its targets through a similar mechanism.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWCJMBLUCNJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624704 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274676-47-0 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine relevant in medicinal chemistry?
A1: this compound serves as a valuable building block for synthesizing arginine mimetics. These mimetics are particularly useful in developing αv integrin inhibitors, a class of potential therapeutics for diseases like idiopathic pulmonary fibrosis (IPF). The tetrahydronaphthyridine moiety mimics the guanidinium group of arginine, facilitating interactions with aspartic acid residues in target proteins [].
Q2: What synthetic challenges are associated with this compound, and how does the research article address them?
A2: Traditional synthesis of tetrahydronaphthyridines involves late-stage hydrogenation of aromatic 1,8-naphthyridine derivatives, often requiring harsh conditions and presenting purification challenges []. The research article proposes a novel synthetic route employing a Horner–Wadsworth–Emmons reaction using a diphosphorylated this compound derivative. This approach offers several advantages:
- Higher yields: The Horner–Wadsworth–Emmons reaction consistently produces higher yields compared to previously reported Wittig reactions [].
- Improved purity: The process minimizes the formation of byproducts, resulting in higher purity without requiring extensive chromatographic purification [].
- Scalability: The absence of chromatographic steps and the use of milder reagents make this approach more amenable to large-scale synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)




![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)




